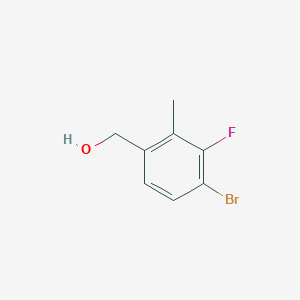

(4-Bromo-3-fluoro-2-methylphenyl)methanol

Description

(4-Bromo-3-fluoro-2-methylphenyl)methanol is a brominated, fluorinated aromatic alcohol with the molecular formula C₈H₇BrFO. Its structure features a benzene ring substituted with bromine (position 4), fluorine (position 3), a methyl group (position 2), and a hydroxymethyl group (position 1). This compound is of interest in medicinal chemistry and materials science due to its electron-withdrawing substituents (Br, F) and steric effects (CH₃), which influence reactivity, solubility, and intermolecular interactions.

Propriétés

IUPAC Name |

(4-bromo-3-fluoro-2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVJWJTULKXIEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluoro-2-methylphenyl)methanol typically involves the bromination and fluorination of 2-methylphenylmethanol. One common method includes the reaction of 4-fluoro-2-methylphenylmethanol with bromine under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Bromo-3-fluoro-2-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding fluoromethylphenylmethanol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products Formed

Oxidation: 4-Bromo-3-fluoro-2-methylbenzaldehyde or 4-Bromo-3-fluoro-2-methylbenzoic acid.

Reduction: 3-Fluoro-2-methylphenylmethanol.

Substitution: 4-Amino-3-fluoro-2-methylphenylmethanol or 4-Thio-3-fluoro-2-methylphenylmethanol.

Applications De Recherche Scientifique

(4-Bromo-3-fluoro-2-methylphenyl)methanol is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (4-Bromo-3-fluoro-2-methylphenyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The bromine and fluorine atoms play a crucial role in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares (4-Bromo-3-fluoro-2-methylphenyl)methanol with four structurally related compounds:

Key Observations:

- Electron-withdrawing groups (Br, F, OCF₃) increase molecular polarity and acidity of the -OH group. For example, trifluoromethoxy (OCF₃) in the fourth compound amplifies electrophilic reactivity .

- Methoxy (OCH₃) in (3-Bromo-4-methoxyphenyl)methanol improves solubility in polar solvents compared to methyl or halogen substituents .

- Steric hindrance from the methyl group in the target compound may reduce crystallization efficiency, a challenge noted in analogs with bulky substituents .

Spectroscopic and Reactivity Trends

Substituents significantly influence NMR chemical shifts and mass spectrometry patterns:

- Bromine causes deshielding in ¹H NMR (e.g., aromatic protons near Br resonate downfield) .

- Fluorine induces strong coupling in ¹⁹F NMR, aiding structural elucidation .

- In HRMS, bromine’s isotopic signature (¹⁸¹Br/⁷⁹Br ≈ 1:1) is diagnostic, as seen in analogs like 6-Bromo-2-(4-dimethylaminophenyl)-3-hydroxyflavone .

Hazard and Stability Profiles

- Halogenated aromatics (Br, F, Cl) often exhibit environmental persistence, as noted in hazard evaluations of agrochemicals .

Activité Biologique

(4-Bromo-3-fluoro-2-methylphenyl)methanol is an organic compound characterized by a unique substitution pattern on its phenyl ring, which includes a bromine atom at the para position, a fluorine atom at the meta position, and a methyl group at the ortho position relative to the hydroxymethyl group. This specific arrangement contributes to its potential biological activity, particularly in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C8H8BrF. The presence of halogen substituents (bromine and fluorine) can enhance the compound's binding affinity to biological targets, making it a candidate for further studies in drug development. The compound's synthesis typically involves various organic reactions, which can be optimized for yield and purity using continuous flow reactors.

Biological Activity

Research indicates that this compound may exhibit significant biological activity, particularly as an inhibitor of certain enzymes. Initial studies suggest interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The halogen substituents may also contribute to its reactivity and interaction with metabolic pathways.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H8BrF | Unique substitution pattern enhancing biological activity |

| (2-Bromo-4-fluoro-3-methylphenyl)methanol | C8H8BrF | Different halogen positioning affects reactivity |

| (4-Bromo-2-fluoro-5-methylphenyl)methanol | C8H8BrF | Similar structure but different substitution pattern |

The mechanism of action for this compound is not fully elucidated but likely involves interactions with specific molecular targets. Studies have indicated potential effects on metabolic enzymes, which could influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.

Case Studies

- Inhibition of Cytochrome P450 : A study examined the binding affinity of this compound to various cytochrome P450 isoforms. Results indicated a moderate inhibition profile, suggesting potential for drug-drug interaction studies.

- Anticancer Activity : In vitro assays demonstrated that derivatives similar to this compound exhibited antiproliferative effects against cancer cell lines. For instance, compounds with similar structural features showed IC50 values in the low micromolar range against MCF-7 human breast cancer cells, indicating potential as anticancer agents.

Research Findings

Recent findings highlight the importance of structural modifications in enhancing biological activity. For instance, modifications at the para position can significantly alter the compound's efficacy against specific targets. In silico studies further support these findings by modeling interactions with protein targets involved in critical metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.